Bromoacetamido-PEG8-t-butyl acetate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H46BrNO11 |
|---|---|
Molekulargewicht |
604.5 g/mol |
IUPAC-Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C24H46BrNO11/c1-24(2,3)37-23(28)21-36-19-18-35-17-16-34-15-14-33-13-12-32-11-10-31-9-8-30-7-6-29-5-4-26-22(27)20-25/h4-21H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
UOZIGPXPPMIYNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Strategic Role of the PEG8 Spacer in Bromoacetamido-PEG8-t-butyl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoacetamido-PEG8-t-butyl acetate (B1210297) is a heterobifunctional linker of significant interest in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive analysis of the core functions of its polyethylene (B3416737) glycol (PEG) spacer. The PEG8 moiety is not merely an inert scaffold but a critical component that profoundly influences the physicochemical properties and biological activity of the resulting conjugate. This guide will delve into the quantitative impact of the PEG8 spacer on solubility, cell permeability, and the efficiency of target protein degradation. Detailed experimental protocols for the sequential conjugation of biomolecules using this linker are provided, alongside graphical representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its application.
Introduction to Bromoacetamido-PEG8-t-butyl Acetate
This compound is a chemical tool designed for the precise covalent linkage of two molecular entities. Its structure is composed of three key functional components:
-
Bromoacetamido Group: A thiol-reactive functional group that enables the specific and stable covalent linkage to cysteine residues on proteins and peptides. The bromide ion serves as an excellent leaving group in nucleophilic substitution reactions.[1]
-
PEG8 Spacer: A hydrophilic chain of eight ethylene (B1197577) glycol units. This spacer is the central focus of this guide and its multifaceted functions will be explored in detail.
-
t-butyl Acetate Group: A protected carboxylic acid. The t-butyl ester can be deprotected under acidic conditions to reveal a free carboxylic acid, which can then be coupled to an amine-containing molecule.[2]
This heterobifunctional nature allows for a controlled, stepwise conjugation of two different molecules, a common strategy in the synthesis of complex bioconjugates like PROTACs and Antibody-Drug Conjugates (ADCs).[3]
The Multifunctional Role of the PEG8 Spacer in PROTACs
In the context of PROTACs, the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of the molecule's overall efficacy.[4] The PEG8 spacer in this compound serves several crucial functions:
-
Enhanced Solubility and Physicochemical Properties: One of the primary challenges in PROTAC development is their often large and lipophilic nature, which can lead to poor aqueous solubility.[5] The hydrophilic PEG8 spacer significantly improves the water solubility of the PROTAC molecule, which is essential for its handling, formulation, and bioavailability.[6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further enhancing solubility.
-
Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[5] PEG linkers are more likely to adopt folded conformations compared to rigid alkyl chains. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[5] However, an optimal number of PEG units is crucial, as excessive PEGylation can decrease cellular uptake.[5]
-
Optimal Ternary Complex Formation: The linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] A linker that is too short can cause steric hindrance, while an overly long one may not effectively bring the two proteins into proximity for efficient ubiquitination.[7] The PEG8 spacer provides a specific length and degree of flexibility that can be optimal for certain target protein and E3 ligase pairs.
-
Reduced Aggregation and Immunogenicity: The hydrophilic PEG chain can help to prevent the aggregation of hydrophobic PROTAC molecules. In larger bioconjugates, PEGylation is a well-established method to reduce immunogenicity.[8]
Quantitative Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker has a demonstrable effect on the physicochemical properties and, consequently, the biological activity of a PROTAC. The following tables summarize representative data illustrating these trends. While specific data for a PEG8 linker is compiled from various sources, it is important to note that the optimal linker length is target-dependent and must be determined empirically.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Model PROTAC
| Linker Composition | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) |
| Alkyl Chain (C8) | ~750 | ~4.5 | ~120 | 2 | 8 |
| PEG4 | ~820 | ~3.8 | ~150 | 2 | 12 |
| PEG8 | ~990 | ~2.9 | ~210 | 2 | 16 |
| PEG12 | ~1160 | ~2.0 | ~270 | 2 | 20 |
Data is illustrative and compiled from publicly available research for model PROTACs.[5] cLogP, calculated octanol-water partition coefficient.
Table 2: Influence of PEG Linker Length on Biological Activity of a BRD4-targeting PROTAC
| Linker | DC50 (nM) | Dmax (%) |
| PEG4 | 50 | 85 |
| PEG6 | 25 | 95 |
| PEG8 | 15 | >98 |
| PEG10 | 30 | 90 |
| PEG12 | 75 | 80 |
Data is illustrative and compiled from various sources in the literature.[4] DC50 and Dmax values are cell-line dependent.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound. This is a two-step process involving the sequential conjugation of a target protein ligand and an E3 ligase ligand.
Protocol 1: Amide Coupling of an Amine-Containing Ligand to this compound
This protocol describes the deprotection of the t-butyl ester and subsequent coupling to an amine-containing ligand (Ligand-NH2).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ligand-NH2 (e.g., a target protein or E3 ligase ligand with a primary or secondary amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
Step 1: Deprotection of the t-butyl Ester
-
Dissolve this compound in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting carboxylic acid, Bromoacetamido-PEG8-acid, is often used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude Bromoacetamido-PEG8-acid (1.0 eq) and Ligand-NH2 (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product, Bromoacetamido-PEG8-Ligand, by flash column chromatography or preparative HPLC.
Protocol 2: Thiol-Reactive Conjugation to a Cysteine-Containing Biomolecule
This protocol describes the conjugation of the bromoacetamido-functionalized intermediate to a thiol-containing molecule (e.g., a protein or peptide with an accessible cysteine residue).
Materials:
-
Purified Bromoacetamido-PEG8-Ligand from Protocol 1
-
Thiol-containing biomolecule (e.g., protein, peptide)
-
Reaction Buffer: Phosphate buffer (50-100 mM), pH 7.0-7.5, containing 1-2 mM EDTA.
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if cysteine residues are oxidized.
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Preparation of the Biomolecule: Dissolve the thiol-containing biomolecule in the reaction buffer. If the biomolecule contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. It is not necessary to remove excess TCEP before proceeding.[9]
-
Conjugation Reaction:
-
Dissolve the Bromoacetamido-PEG8-Ligand in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add a 10-20 fold molar excess of the dissolved Bromoacetamido-PEG8-Ligand to the biomolecule solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light. The reaction of the bromoacetyl group with thiols is most efficient at a pH range of 7.0-9.0.[10]
-
-
Quenching the Reaction: Add an excess of a quenching reagent (e.g., N-acetylcysteine) to consume any unreacted bromoacetamido groups.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) to remove excess reagents and byproducts.
-
Characterization: Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the drug-to-antibody ratio (for ADCs) or to proceed with cellular degradation assays (for PROTACs).
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.
Experimental Workflow: Two-Step PROTAC Synthesis
Caption: A sequential workflow for the synthesis of a PROTAC using a heterobifunctional linker.
Conclusion and Future Perspectives
The PEG8 spacer in this compound is a critical design element that extends far beyond its role as a simple linker. It is a key modulator of the physicochemical and biological properties of the resulting bioconjugate. Its hydrophilicity enhances solubility, while its length and flexibility are crucial for optimizing cell permeability and facilitating the formation of a productive ternary complex in PROTACs. The provided quantitative data, though illustrative, underscores the importance of empirical linker optimization in the design of potent protein degraders. The detailed experimental protocols offer a practical guide for the application of this versatile linker in the synthesis of complex targeted therapeutics. As the field of targeted protein degradation continues to evolve, a deeper understanding and rational design of linkers, such as the PEG8 spacer, will be paramount in the development of next-generation therapies with improved efficacy and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Bromoacetamido-PEG8-t-butyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Bromoacetamido-PEG8-t-butyl acetate (B1210297), a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding these properties is critical for its effective handling, storage, and application in drug development and chemical biology.
Overview of Bromoacetamido-PEG8-t-butyl acetate
This compound is a molecule designed with three key functional components:
-
Bromoacetamide Group: A reactive electrophile that readily forms a stable thioether bond with thiol groups, such as those found in cysteine residues of proteins.
-
Polyethylene (B3416737) Glycol (PEG8) Spacer: An eight-unit polyethylene glycol chain that enhances the aqueous solubility of the molecule and provides a flexible linker arm.[1][2]
-
t-Butyl Acetate Group: A protected carboxylic acid that can be deprotected under acidic conditions to reveal a terminal carboxyl group for further conjugation.[1][2]
The interplay of these functional groups dictates the overall solubility and stability profile of the compound.
Solubility Profile
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous Buffers | PBS, Tris-HCl | Moderate to High | The hydrophilic PEG8 chain enhances solubility in aqueous media. However, the hydrophobic t-butyl and bromoacetyl groups may limit solubility at very high concentrations. |
| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile (B52724) | High | These solvents are excellent for dissolving a wide range of organic molecules, including those with both polar and non-polar character. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving organic compounds with moderate polarity. |
| Alcohols | Methanol, Ethanol | Moderate | The polarity of alcohols is generally compatible with the PEG linker, but the hydrophobic end groups may lead to slightly lower solubility compared to polar aprotic solvents. |
| Non-polar Solvents | Toluene, Hexanes | Low to Insoluble | The overall polarity of the molecule, dominated by the PEG chain and amide/ester groups, makes it poorly soluble in non-polar solvents. |
| Ethers | Diethyl Ether | Low to Insoluble | Similar to non-polar solvents, ethers are generally poor solvents for highly polar or PEGylated compounds. |
Stability Profile
The stability of this compound is influenced by its three main functional groups, each with its own susceptibility to degradation under specific conditions.
Table 2: Stability of this compound under Various Conditions
| Condition | Susceptible Group(s) | Potential Degradation Pathway | Expected Degradation Product(s) |
| Acidic (pH < 4) | t-Butyl Acetate | Acid-catalyzed hydrolysis[3][4] | Bromoacetamido-PEG8-carboxylic acid, t-butanol |
| Neutral (pH 6-8) | Bromoacetamide | Slow hydrolysis | Bromoacetic acid and Amino-PEG8-t-butyl acetate |
| Basic (pH > 8) | Bromoacetamide, t-Butyl Acetate | Base-catalyzed hydrolysis of the ester; Substitution of bromide with hydroxide (B78521) on the bromoacetamide. | Bromoacetamido-PEG8-carboxylic acid and t-butanol; Hydroxyacetamido-PEG8-t-butyl acetate |
| Presence of Nucleophiles (e.g., Thiols) | Bromoacetamide | Nucleophilic substitution | Thioether conjugate, Bromide |
| Elevated Temperature | All groups | General thermal degradation | Complex mixture of degradation products |
| Light (UV) | Bromoacetamide | Potential for photolytic cleavage of the C-Br bond. | Radical species and subsequent reaction products. |
Experimental Protocols
For researchers requiring precise quantitative data for their specific applications, the following experimental protocols provide a framework for determining the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.[5]
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.
-
Calculate the solubility in units such as mg/mL or mmol/L.
Protocol for Stability Evaluation (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[6][7]
Materials:
-
This compound
-
Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)
-
Aqueous buffers of various pH values
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a set temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70 °C).
-
Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Chemical Structure and Potential Degradation Pathways
Caption: Degradation pathways of this compound.
Experimental Workflow for Solubility and Stability Testing
Caption: Experimental workflow for solubility and stability analysis.
References
- 1. Bromoacetamido-PEG8-t-butyl ester, CAS 2055041-16-0 | AxisPharm [axispharm.com]
- 2. Bromoacetamido-PEG8-t-butyl ester - Creative Biolabs [creative-biolabs.com]
- 3. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]
- 4. c) Acid hydrolysis of tert-butyl acetate in 18O-labeled water was found t.. [askfilo.com]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols for Protein PEGylation using Bromoacetamido-PEG8-t-butyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process involves the covalent attachment of PEG chains to a protein, which can improve its pharmacokinetic and pharmacodynamic profile. Benefits of PEGylation include increased serum half-life, reduced immunogenicity and antigenicity, enhanced stability against proteolytic degradation, and improved solubility.[1]
Bromoacetamido-PEG8-t-butyl acetate (B1210297) is a heterobifunctional PEGylation reagent designed for the site-specific modification of proteins. This reagent features two key functional groups:
-
A bromoacetamido group , which selectively reacts with free sulfhydryl groups of cysteine residues under mild conditions to form a stable thioether bond.[2]
-
A t-butyl acetate group , which protects a carboxylic acid. This protecting group can be removed under acidic conditions to reveal a terminal carboxyl group, allowing for subsequent conjugation to another molecule or for altering the surface charge of the PEGylated protein.
These application notes provide a comprehensive guide to utilizing Bromoacetamido-PEG8-t-butyl acetate for protein PEGylation, including detailed experimental protocols, data interpretation, and visualization of workflows.
Principle of the Reaction
The PEGylation reaction with this compound occurs in two main stages. The first is the covalent attachment of the PEG reagent to a cysteine residue on the protein. The second, optional, stage is the deprotection of the t-butyl ester to expose a carboxylic acid.
Thiol-Specific PEGylation
The bromoacetamido group reacts with the sulfhydryl group of a cysteine residue via a nucleophilic substitution reaction. This reaction is highly specific for cysteine residues, especially at a pH range of 7.5-8.5, where the thiol group is sufficiently nucleophilic. This specificity allows for site-directed PEGylation if the protein has a limited number of accessible cysteine residues. For proteins without a free cysteine, one can be introduced at a specific site through genetic engineering.[3][4]
Deprotection of the t-butyl Ester
The t-butyl ester can be cleaved using acidic conditions, such as with trifluoroacetic acid (TFA), to yield a free carboxylic acid.[5][6] This terminal carboxyl group can then be used for further modifications or to modulate the isoelectric point of the protein conjugate.
Experimental Protocols
Protocol 1: Cysteine-Specific Protein PEGylation
This protocol describes the site-specific PEGylation of a protein with a free cysteine residue using this compound.
Materials:
-
Protein with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0
-
Quenching Solution: 1 M N-acetyl-cysteine or L-cysteine
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP and subsequently purify to remove the reducing agent before PEGylation.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the this compound in a small amount of an organic solvent like DMSO or DMF, and then dilute it into the Reaction Buffer.
-
-
PEGylation Reaction:
-
Add the dissolved PEG reagent to the protein solution at a molar ratio of 10:1 to 20:1 (PEG:protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-20 mM to react with any excess bromoacetamide reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Purify the PEGylated protein from unreacted PEG reagent, unmodified protein, and quenching agent using SEC or IEX.[][8]
-
Protocol 2: Deprotection of the t-butyl Ester
This protocol outlines the removal of the t-butyl protecting group to expose the terminal carboxylic acid.
Materials:
-
Purified PEGylated protein
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane)
-
Dialysis or desalting column
Procedure:
-
Reaction Setup:
-
Lyophilize the purified PEGylated protein.
-
Dissolve the lyophilized protein in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.
-
Incubate for 2-4 hours at room temperature.
-
-
Removal of TFA:
-
Remove the TFA by rotary evaporation or by precipitating the protein with cold diethyl ether.
-
-
Purification:
-
Resuspend the deprotected PEGylated protein in a suitable buffer and purify using dialysis or a desalting column to remove any remaining reagents.
-
Protocol 3: Characterization of the PEGylated Protein
Methods:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the PEGylated protein and confirm the degree of PEGylation.[9][10][11]
-
HPLC (SEC or RP-HPLC): To assess the purity of the PEGylated product and separate different PEGylated species.[][9]
-
Activity Assay: To determine the biological activity of the PEGylated protein compared to the unmodified protein.
Data Presentation
The following tables provide examples of how to present quantitative data from PEGylation experiments.
Table 1: PEGylation Reaction Efficiency
| Parameter | Unmodified Protein | PEGylated Protein |
| Concentration (mg/mL) | 5.0 | 4.2 |
| Yield (%) | - | 84 |
| Degree of PEGylation (moles PEG/mole protein) | 0 | 1.1 |
Table 2: Characterization of PEGylated Protein
| Analysis Method | Unmodified Protein | PEGylated Protein |
| Apparent MW (SDS-PAGE, kDa) | 50 | ~60 |
| Mass (ESI-MS, Da) | 50,125 | 50,729 |
| Purity (SEC-HPLC, %) | >98 | >95 |
Table 3: Biological Activity Assessment
| Protein | EC50 (nM) | Relative Activity (%) |
| Unmodified Protein | 1.2 | 100 |
| PEGylated Protein | 2.5 | 48 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for protein PEGylation and characterization.
Caption: Workflow for protein PEGylation and characterization.
Signaling Pathway Example: Cysteine-mediated Redox Signaling
PEGylation of a specific cysteine residue can be used to investigate its role in redox signaling pathways. For example, many proteins involved in signaling have redox-sensitive cysteines that, when oxidized, alter the protein's function.[12][13][14] By PEGylating a specific cysteine, it is shielded from oxidation, allowing researchers to study the functional consequences. The diagram below illustrates a hypothetical pathway where PEGylation could be used to probe the function of a cysteine residue in a kinase.
Caption: Probing redox signaling with cysteine-specific PEGylation.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]
- 4. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 12. Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of signal transduction through protein cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovering mechanisms of signaling-mediated cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Nanoparticle Functionality: Bromoacetamido-PEG8-t-butyl Acetate for Advanced Surface Modification
Introduction
The precise control over the surface chemistry of nanoparticles is paramount in the fields of targeted drug delivery, advanced diagnostics, and novel therapeutics. The ability to modulate nanoparticle-biological interactions, enhance stability, and introduce specific functionalities is critical for clinical translation. Bromoacetamido-PEG8-t-butyl acetate (B1210297) is a heterobifunctional linker designed to provide a versatile platform for the covalent modification of nanoparticles. This linker features a bromoacetamido group for reaction with thiol-containing molecules or surfaces, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer to improve biocompatibility and reduce non-specific protein binding, and a t-butyl protected carboxylic acid.[1][2] The protected carboxyl group allows for a secondary modification step after deprotection, enabling the attachment of targeting ligands, imaging agents, or other functional molecules.
These application notes provide a comprehensive overview and detailed protocols for the surface modification of thiol-functionalized nanoparticles using Bromoacetamido-PEG8-t-butyl acetate.
Core Applications
The unique architecture of this compound lends itself to a variety of applications in nanomedicine and drug development:
-
"Stealth" Nanoparticles: The PEG spacer imparts a hydrophilic shield to the nanoparticle surface, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[3]
-
Targeted Drug Delivery: Following deprotection of the t-butyl group, the exposed carboxylic acid can be conjugated to targeting moieties such as antibodies, peptides, or small molecules to direct the nanoparticle to specific tissues or cells.
-
Multi-functional Platforms: The sequential nature of the conjugation allows for the creation of multi-functional nanoparticles. For instance, a therapeutic agent can be loaded into the nanoparticle core, while the surface is modified with both targeting and imaging agents.
-
Controlled Surface Density: The reaction conditions can be optimized to control the grafting density of the PEG linker on the nanoparticle surface, influencing the overall physicochemical properties of the final conjugate.
Experimental Data Summary
Successful surface modification can be monitored by tracking changes in the physicochemical properties of the nanoparticles at each stage. The following table summarizes expected quantitative data for a model 100 nm thiol-functionalized gold nanoparticle undergoing PEGylation and subsequent deprotection.
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Thiol-Functionalized Nanoparticles | 100 ± 2 | < 0.15 | -35 ± 5 |
| After PEGylation | 115 ± 3 | < 0.20 | -15 ± 5 |
| After t-butyl Deprotection | 115 ± 3 | < 0.20 | -45 ± 5 |
Note: These are representative values and the actual results may vary depending on the nanoparticle type, size, and reaction conditions.
Experimental Protocols
Protocol 1: Surface Modification of Thiolated Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles with surface thiol groups. The bromoacetyl group reacts with thiols via a nucleophilic substitution reaction to form a stable thioether bond.[4] This reaction is most efficient at a slightly basic pH.[5]
Materials:
-
Thiol-functionalized nanoparticles (e.g., gold, quantum dots)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Centrifugal filter units (with appropriate molecular weight cutoff)
-
Deionized water
Procedure:
-
Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the reaction buffer to a final concentration of 1 mg/mL.
-
Linker Solution Preparation: Dissolve this compound in a minimal amount of DMSO and then dilute to the desired concentration in the reaction buffer. A 10 to 50-fold molar excess of the linker over the estimated surface thiol groups is a good starting point for optimization.
-
Conjugation Reaction: Add the linker solution to the nanoparticle dispersion.
-
Incubation: Allow the reaction to proceed for 4-12 hours at room temperature with gentle mixing, protected from light.
-
Purification:
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Centrifuge to remove unreacted linker and byproducts.
-
Wash the nanoparticles by resuspending them in deionized water and repeating the centrifugation step. Perform at least three wash cycles.
-
-
Final Product: Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage and characterization.
References
- 1. Bromoacetamido-PEG8-t-butyl ester - Creative Biolabs [creative-biolabs.com]
- 2. Bromoacetamido-PEG8-t-butyl ester, 2055041-16-0 | BroadPharm [broadpharm.com]
- 3. Polyethylene Glycol (PEG) Modification - CD Bioparticles [cd-bioparticles.com]
- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing pH for selective bromoacetamide reaction with cysteine
Welcome to the technical support center for optimizing bromoacetamide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving selective cysteine modification and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the selective reaction of bromoacetamide with cysteine residues?
The optimal pH for selectively targeting cysteine residues with bromoacetamide is typically between 7.5 and 8.5.[1][2][3] This pH range offers a balance between ensuring the cysteine's thiol group (pKa ~8.3-8.5) is sufficiently deprotonated to the more reactive thiolate anion (S-) and minimizing the reactivity of other nucleophilic amino acid side chains.[1][2]
Q2: Why is pH so critical for selectivity?
The selectivity of bromoacetamide is highly pH-dependent because the reactivity of its potential targets—cysteine, lysine (B10760008), histidine, and the N-terminus—is governed by the protonation state of their side chains.[1][4] Cysteine's thiol group is the most acidic among these, meaning it becomes a potent nucleophile at a lower pH than the amino groups of lysine (pKa ~10.5) or the N-terminus (pKa ~8.0).[1][4] At pH above 9.0, lysine becomes significantly deprotonated and reactive, increasing the likelihood of off-target modifications.[1]
Q3: What are the common off-target amino acids for bromoacetamide?
Besides cysteine, bromoacetamide can react with other nucleophilic residues, especially under non-optimal conditions.[2] Common off-targets include:
-
Histidine: The imidazole (B134444) ring (pKa ~6.0) can be alkylated.[1][4]
-
Lysine: The ε-amino group (pKa ~10.5) is a significant target at higher pH values.[1][4]
-
N-terminal α-amino group: The free amino group at the beginning of the protein can also react.[1]
Q4: How can I quench the bromoacetamide reaction?
The reaction can be stopped by adding a quenching solution containing a high concentration of a small molecule thiol.[1] Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) are commonly used to react with and consume any excess bromoacetamide.[1][2]
Troubleshooting Guides
This guide provides solutions to specific issues encountered during cysteine alkylation with bromoacetamide.
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Mass spectrometry shows extensive off-target modifications on lysine and histidine residues. | High Reaction pH: The pH was likely above 8.5, increasing the nucleophilicity of lysine's amino group and histidine's imidazole ring.[1][3] | Lower the pH: Adjust your reaction buffer to the optimal range of 7.5-8.5 to favor the more acidic cysteine thiol.[1] Avoid pH values above 9.0.[2] |
| High Reagent Concentration: A large molar excess of bromoacetamide increases the probability of reactions with less reactive sites.[1][3] | Reduce Molar Excess: Perform a titration to find the lowest effective concentration. A 5- to 10-fold molar excess over the free thiol concentration is a good starting point.[1] | |
| Prolonged Reaction Time: Longer incubation allows for the slower modification of less reactive off-target sites to occur.[1][3] | Optimize Reaction Time: Conduct a time-course experiment (e.g., 15, 30, 60, 120 minutes) and monitor via mass spectrometry to find the minimum time needed for sufficient cysteine modification.[1] | |
| The reaction is incomplete, with significant unmodified protein. | Low Reaction pH: The pH may be too low (e.g., <7.0), resulting in a protonated and less nucleophilic cysteine thiol group.[1] | Increase the pH: Ensure your buffer is within the 7.5-8.5 range to increase the concentration of the reactive thiolate anion.[1] |
| Incomplete Reduction: Disulfide bonds in the protein were not fully reduced, leaving fewer free thiols available to react.[1] | Ensure Complete Reduction: Pre-treat the protein with a sufficient concentration of a reducing agent like DTT or TCEP before adding bromoacetamide.[1] | |
| Degraded Reagent: Bromoacetamide can degrade in aqueous solutions.[1] | Use Fresh Reagent: Prepare a fresh stock solution of bromoacetamide immediately before each experiment.[1] | |
| Significant modification of methionine residues is observed. | High Reagent Reactivity/Concentration: Bromoacetamide can react with methionine's thioether.[1][2] | Optimize Conditions: Reduce the bromoacetamide concentration and shorten the reaction time.[1] |
| Reagent Choice: Bromoacetamide may be too reactive for your specific protein. | Consider Alternatives: If methionine modification is a persistent issue, consider using chloroacetamide, which is less reactive, though it may increase methionine oxidation.[1] |
Data Presentation
Table 1: pH Dependence of Nucleophilic Amino Acid Reactivity
This table illustrates how the reactivity of key nucleophilic amino acid side chains is influenced by pH, which is fundamental to optimizing reaction selectivity.[1]
| Amino Acid | Side Chain Group | pKa of Side Chain | Reactivity Trend with Increasing pH |
| Cysteine | Sulfhydryl (-SH) | ~8.5 | Increases significantly as pH approaches and exceeds the pKa, forming the highly reactive thiolate anion (S⁻).[1][2] |
| Histidine | Imidazole | ~6.0 | Increases as pH exceeds the pKa, making it reactive at physiological pH.[1][4] |
| N-terminus | α-amino (-NH₃⁺) | ~8.0 | Increases as pH exceeds the pKa.[1] |
| Lysine | ε-amino (-NH₃⁺) | ~10.5 | Reactivity is low at physiological pH but increases dramatically at pH > 9 as the group becomes deprotonated.[1][4] |
Table 2: Comparison of Common Haloacetamide Reagents
The choice of haloacetamide affects both the rate of reaction and selectivity. Reactivity is determined by the halogen leaving group.[5]
| Alkylating Agent | General Reactivity | Key Characteristics |
| Iodoacetamide | Most Reactive | Very fast reaction kinetics, but higher potential for off-target modifications compared to bromoacetamide.[1][5] |
| Bromoacetamide | Moderately Reactive | Offers a good balance of efficient cysteine alkylation and improved specificity, with a lower propensity for side reactions than iodoacetamide.[1][5] |
| Chloroacetamide | Least Reactive | Slower reaction rate, which can offer higher selectivity but may lead to incomplete reactions or require harsher conditions.[1][5] |
Visualizations
Caption: pH influence on bromoacetamide selectivity.
Caption: Experimental workflow for cysteine alkylation.
Experimental Protocols
Protocol 1: Selective Alkylation of Cysteine Residues with 2-Bromoacetamide
This protocol provides a general guideline for the selective modification of cysteine residues in a purified protein sample.[1] Optimization of molar excess, temperature, and incubation time may be required for specific proteins.
Materials:
-
Purified protein containing cysteine residues
-
Reduction Buffer: 50 mM Tris-HCl, 10 mM DTT, pH 8.5
-
Alkylation Buffer: 50 mM HEPES or Phosphate buffer, pH 7.5-8.2
-
2-Bromoacetamide (2-BAA) Stock Solution: 100 mM in DMSO or reaction buffer (prepare fresh)
-
Quenching Solution: 1 M DTT in water
-
Desalting columns or dialysis equipment
-
LC-MS system for analysis
Procedure:
-
Protein Preparation & Reduction:
-
Dissolve the purified protein in Reduction Buffer to a final concentration of 1-10 mg/mL.
-
Incubate the protein solution at 37°C for 1 hour to ensure complete reduction of disulfide bonds.[1]
-
-
Buffer Exchange (Recommended):
-
Remove the reducing agent (DTT) to prevent it from reacting with the bromoacetamide.
-
Perform a buffer exchange into the Alkylation Buffer using a desalting column or dialysis.[1] This step is crucial for selectivity.
-
-
Alkylation:
-
Immediately after preparing the fresh 2-BAA stock solution, add it to the protein solution to achieve a final 5- to 10-fold molar excess over the concentration of free thiols.[1]
-
Incubate the reaction mixture in the dark (haloacetamides can be light-sensitive) at room temperature (20-25°C) for 1-2 hours.[1][6]
-
-
Quenching:
-
Removal of Excess Reagents:
-
Remove excess bromoacetamide and quenching reagent by performing another buffer exchange into the desired final buffer using a desalting column or dialysis.[1]
-
-
Analysis:
-
Verify the extent and specificity of the modification using techniques such as LC-MS to confirm the mass shift on cysteine-containing peptides.[1]
-
References
Challenges in purifying proteins modified with Bromoacetamido-PEG8-t-butyl acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins modified by Bromoacetamido-PEG8-t-butyl acetate (B1210297). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of purifying your modified protein.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying proteins modified with Bromoacetamido-PEG8-t-butyl acetate?
The main challenges arise from the multi-component nature of the reaction mixture, which can contain the desired modified protein, unmodified protein, excess linker, and potential byproducts from off-target reactions. Key difficulties include:
-
Separation of PEGylated species: The heterogeneity of the PEGylation reaction can result in proteins with varying numbers of attached linkers, which can be difficult to separate from one another.
-
Removal of excess linker: Due to its size and properties, removing the unbound this compound linker can be challenging.
-
Potential for off-target modification: The bromoacetamide group can react with amino acids other than cysteine, leading to a heterogeneous product mixture.[1]
-
Hydrolysis of the t-butyl ester: While generally stable, prolonged exposure to certain conditions could potentially lead to the hydrolysis of the t-butyl ester, introducing further heterogeneity.
Q2: What is the primary target of the bromoacetamide group on my protein?
The bromoacetamide moiety is a haloacetamide, which is highly reactive towards nucleophiles. Its primary target is the sulfhydryl group of cysteine residues, with which it forms a stable thioether bond.[1]
Q3: Can the bromoacetamide group react with other amino acids?
Yes, off-target reactions can occur with other nucleophilic amino acid side chains, particularly at higher pH values. These include the imidazole (B134444) ring of histidine, the ε-amino group of lysine (B10760008), and the thioether of methionine.[1] The N-terminal α-amino group can also be a target.[1]
Q4: How stable is the t-butyl ester group during the labeling and initial purification steps?
The t-butyl ester is a protecting group for the carboxylic acid and is generally stable under the neutral to slightly basic pH conditions (pH 7.0-8.5) typically used for labeling cysteine residues.[1] Cleavage of the t-butyl ester requires strong acidic conditions, such as treatment with trifluoroacetic acid (TFA).[2][3]
Q5: When would I need to deprotect the t-butyl ester?
Deprotection of the t-butyl ester is necessary if you intend to use the newly exposed carboxylic acid for subsequent conjugation or other applications. If the purpose of the modification is simply to add the PEG linker, deprotection may not be necessary.
Troubleshooting Guides
Low Labeling Efficiency
| Possible Cause | Solution |
| Incomplete reduction of disulfide bonds | Prior to labeling, ensure complete reduction of disulfide bonds by treating your protein with a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Remember to remove the reducing agent before adding the bromoacetamide linker.[1] |
| Degraded this compound | Prepare a fresh solution of the linker immediately before use. Haloacetamides can be light-sensitive, so consider performing the reaction in the dark. |
| Suboptimal pH of the reaction buffer | The reaction with cysteine thiols is more efficient at a slightly basic pH. Increase the pH of your reaction buffer to a range of 7.5-8.5 to enhance the nucleophilicity of the cysteine residues.[1] |
Off-Target Modifications
| Possible Cause | Solution |
| Reaction pH is too high | A high pH increases the nucleophilicity of other amino acid side chains like lysine and histidine, leading to off-target labeling. Lower the pH of your reaction buffer to a range of 7.5-8.5 to favor the more acidic cysteine thiol.[1] |
| Excessive concentration of the linker | A large molar excess of the bromoacetamide linker can drive reactions with less nucleophilic sites. Reduce the molar excess of the linker relative to your protein. A 5- to 10-fold molar excess over the concentration of free thiols is a good starting point.[1] |
| Prolonged reaction time | Extended reaction times can lead to the accumulation of off-target modifications. Monitor the reaction progress over time to determine the optimal duration for sufficient cysteine modification with minimal side reactions.[1] |
Poor Separation During Purification
| Possible Cause | Solution |
| Inadequate separation of modified and unmodified protein (IEX) | The PEG chain can shield the charges on the protein surface, altering its interaction with ion-exchange resins.[4][5] This may reduce the resolution between unmodified and modified protein. Optimize the salt gradient and pH to enhance separation. |
| Co-elution of excess linker (SEC) | If the excess linker is not effectively removed by initial methods like dialysis, it may co-elute with the protein during size exclusion chromatography, especially if it forms aggregates. Ensure the use of a desalting column with an appropriate exclusion limit (e.g., Sephadex G-25 or G-50) for the initial removal of the small molecule linker.[6] |
| Protein precipitation on the column | The modified protein may have different solubility characteristics. Ensure the protein is soluble in the chosen chromatography buffer. You may need to adjust the pH or add solubilizing agents.[6] |
Challenges After t-Butyl Ester Deprotection
| Possible Cause | Solution |
| Incomplete cleavage of the t-butyl ester | Insufficient reaction time or degraded TFA can lead to incomplete deprotection. Increase the reaction time or use a fresh, high-quality TFA solution. A common starting point is 50% TFA in dichloromethane (B109758) (DCM) for 2-5 hours.[2] |
| Formation of side products during cleavage | The acidic cleavage of the t-butyl ester generates a reactive t-butyl cation that can alkylate electron-rich amino acid residues like tryptophan and methionine.[2] To prevent this, add scavengers to your cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[2] |
| Difficulty in isolating the deprotected product | The PEGylated product may be highly soluble. After cleavage and removal of TFA, precipitate the product in cold diethyl ether. Further purification using methods like size-exclusion chromatography may be necessary to remove scavenger byproducts.[2] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer, such as 50-100 mM phosphate, HEPES, or Tris, at a pH of 7.5-8.5.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a reducing agent (e.g., 5 mM DTT or TCEP) and incubate for 1 hour at room temperature.
-
Crucially, remove the reducing agent before adding the bromoacetamide linker. This can be achieved using a desalting column or dialysis.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).
-
Add the linker to the protein solution to achieve a 5- to 10-fold molar excess over the concentration of free thiols. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
-
-
Quenching:
-
To stop the reaction, add a quenching reagent such as DTT, β-mercaptoethanol, or L-cysteine to a final concentration of 10-50 mM to consume any excess bromoacetamide linker.
-
-
Removal of Excess Reagents:
-
Remove the excess linker and quenching reagent by dialysis or using a desalting column.
-
Protocol 2: Purification of the Modified Protein
The choice of purification method will depend on the properties of the protein and the degree of modification.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. It is effective for removing the small molecular weight excess linker and can also separate proteins with different numbers of attached PEG chains, although resolution may be limited.[4][5]
-
Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge. PEGylation can shield the protein's surface charges, altering its elution profile.[4][5] This change in retention time can be exploited to separate modified from unmodified protein.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. The impact of the this compound linker on the protein's hydrophobicity will determine the effectiveness of this method.
-
Reverse Phase Chromatography (RPC): RPC is a high-resolution technique that separates based on hydrophobicity. It is often used for analytical purposes but can also be applied for preparative separations of different PEGylated species.[4]
Protocol 3: Deprotection of the t-Butyl Ester
-
Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) to act as a scavenger.[2] Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
-
Cleavage Reaction:
-
Lyophilize the purified, modified protein to remove water and buffer salts.
-
Add the cleavage cocktail to the dried protein.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Removal of TFA:
-
Remove the TFA under reduced pressure (e.g., using a rotary evaporator or by blowing a stream of nitrogen over the sample).
-
-
Product Precipitation and Purification:
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and decant the ether.
-
Wash the pellet with cold diethyl ether to remove residual cleavage reagents and byproducts.
-
For further purification, redissolve the protein in a suitable buffer and perform size-exclusion chromatography to remove any remaining impurities.[2]
-
Visualizations
Caption: Experimental workflow for protein modification and purification.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Bromoacetamido-PEG8-t-butyl ester - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors throughout the conjugation process. Understanding these root causes is the first step in effective troubleshooting.
-
Intermolecular Cross-linking: The use of bifunctional PEG reagents, which have reactive groups at both ends, can lead to the formation of covalent bonds between multiple protein molecules, resulting in aggregation.[1]
-
High Protein Concentration: When protein concentrations are high, the proximity of individual protein molecules increases, which can promote intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions:
-
pH: The pH of the reaction buffer can significantly impact protein stability. If the pH is close to the protein's isoelectric point (pI), its solubility may be reduced, leading to aggregation. Additionally, the reactivity of specific amino acid residues targeted for PEGylation is pH-dependent.[2][3]
-
Temperature: Elevated temperatures can induce protein unfolding, exposing hydrophobic regions that can interact and cause aggregation. While higher temperatures can increase reaction rates, they may compromise protein stability.[1]
-
Buffer Composition: The components of the reaction buffer can influence protein stability. The absence of stabilizing excipients may leave the protein vulnerable to aggregation.
-
-
PEG-Protein Interactions: The PEG molecule itself can sometimes interact with the protein surface in a way that induces conformational changes, potentially leading to aggregation. The length and structure of the PEG chain can influence these interactions.[1]
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can lead to unintended cross-linking and aggregation.[1]
-
Pre-existing Aggregates: If the initial protein sample contains aggregates, these can act as seeds for further aggregation during the PEGylation process.
Q2: How can I detect and quantify protein aggregation after PEGylation?
Several analytical techniques can be employed to detect and quantify the extent of protein aggregation. It is often recommended to use orthogonal methods to obtain a comprehensive understanding of the aggregation state.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein. This technique can be used to quantify the percentage of aggregates in a sample.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can provide information on the average particle size and polydispersity.[1][4]
-
Non-Reducing Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, covalent cross-links between proteins will remain intact. SDS-PAGE can therefore be used to visualize high-molecular-weight bands corresponding to protein aggregates.[1]
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to determine the molecular weight of the PEGylated protein and detect the presence of multimers.
-
Turbidity Measurements: A simple method to assess the presence of large, insoluble aggregates is to measure the turbidity of the solution by monitoring absorbance at a wavelength where the protein does not absorb (e.g., 340-600 nm). An increase in absorbance indicates increased aggregation.
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions
Systematic optimization of reaction parameters is crucial to minimize aggregation. Small-scale screening experiments are highly recommended before proceeding to larger batches.
Key Parameters to Optimize:
| Parameter | Recommended Range/Strategy | Rationale |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A lower ratio can reduce the chances of over-PEGylation and cross-linking. The optimal ratio is protein-dependent and should be determined empirically. |
| Protein Concentration | 0.5 - 5 mg/mL | Lowering the protein concentration can reduce intermolecular interactions that lead to aggregation.[1] |
| pH | Screen a range around the protein's optimal stability pH | Avoid the protein's isoelectric point (pI). For N-terminal PEGylation with PEG-aldehyde, a lower pH (5-6) can favor selectivity. For lysine (B10760008) PEGylation, a pH of 7-9 is often used.[2][3][5] |
| Temperature | 4°C to Room Temperature | Lowering the temperature (e.g., to 4°C) slows down the reaction rate, which can favor controlled PEGylation and reduce aggregation.[1] |
| Reaction Time | 2 hours to overnight | Should be optimized in conjunction with other parameters. Slower reactions at lower temperatures may require longer incubation times. |
| Mode of PEG Addition | Stepwise addition | Adding the PEG reagent in smaller aliquots over time can prevent localized high concentrations and reduce the likelihood of aggregation.[1] |
Troubleshooting Workflow for Optimizing Reaction Conditions
Caption: A logical workflow for systematically troubleshooting protein aggregation during PEGylation by optimizing reaction conditions.
Guide 2: Utilizing Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be highly effective.
Commonly Used Stabilizing Excipients:
| Excipient | Typical Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion, increasing the thermodynamic stability of the native state.[1] |
| Polyols (e.g., Glycerol, Sorbitol) | 5-20% (v/v) | Similar to sugars, they stabilize the protein's native conformation. |
| Amino Acids (e.g., Arginine) | 50-100 mM | Suppresses non-specific protein-protein interactions and can prevent aggregation by interacting with hydrophobic patches on the protein surface.[6][7][8][9][10] |
| Surfactants (e.g., Polysorbate 20) | 0.01-0.05% (v/v) | Non-ionic surfactants can reduce surface-induced aggregation and prevent protein adsorption to container walls.[1] |
Detailed Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of PEGylated proteins.
Materials:
-
HPLC or UHPLC system with a UV detector
-
Size exclusion chromatography column suitable for the molecular weight range of the protein and its PEGylated forms (e.g., TSKgel G3000SWXL).[11]
-
Mobile Phase: A buffer that maintains protein stability and minimizes non-specific interactions with the column matrix (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2).[10]
-
PEGylated protein sample
-
Unmodified protein control
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[10]
-
Sample Preparation:
-
Filter the PEGylated protein sample and the unmodified protein control through a 0.22 µm syringe filter to remove any large particulates.
-
Dilute the samples to an appropriate concentration (e.g., 1-5 mg/mL) in the mobile phase.[10]
-
-
Injection: Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.[10]
-
Data Acquisition: Monitor the elution profile using the UV detector at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting first), the monomeric PEGylated protein, and any smaller species.
-
Integrate the peak areas to determine the relative percentage of each species.
-
Compare the elution profile of the PEGylated sample to the unmodified protein control to identify shifts in retention time due to PEGylation and the formation of new aggregate peaks.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution and detect the presence of aggregates in a PEGylated protein sample.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
PEGylated protein sample
-
Reaction buffer (for baseline measurement)
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. Set the measurement parameters, including temperature and scattering angle (typically 90° or 173°).
-
Sample Preparation:
-
Filter the PEGylated protein sample and the reaction buffer through a 0.22 µm syringe filter directly into a clean, dust-free cuvette. This step is critical to remove extraneous dust particles that can interfere with the measurement.[7]
-
Ensure the sample concentration is within the instrument's optimal range.
-
-
Measurement:
-
Place the cuvette containing the reaction buffer into the instrument and perform a baseline measurement.
-
Replace the buffer with the PEGylated protein sample and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument software will use an autocorrelation function to calculate the translational diffusion coefficient, from which the hydrodynamic radius (Rh) is determined using the Stokes-Einstein equation.[4]
-
Analyze the size distribution plot. A monomodal peak indicates a homogenous sample, while the presence of additional peaks at larger sizes indicates aggregation.
-
The polydispersity index (PDI) provides an indication of the width of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.
-
Protocol 3: Non-Reducing SDS-PAGE for Cross-linking Analysis
Objective: To visualize covalent high-molecular-weight aggregates resulting from intermolecular cross-linking.
Materials:
-
Electrophoresis unit and power supply
-
Polyacrylamide gels (e.g., 4-12% or 10-20% Tris-Glycine gels)[12][13]
-
Non-reducing SDS-PAGE sample buffer (without β-mercaptoethanol or DTT)
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Protein molecular weight standards
-
PEGylated protein sample
-
Coomassie blue stain or other suitable protein stain
Procedure:
-
Sample Preparation:
-
Mix the PEGylated protein sample with the non-reducing SDS-PAGE sample buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins without breaking disulfide bonds or other covalent cross-links.[14]
-
-
Gel Loading and Electrophoresis:
-
Staining and Visualization:
-
Carefully remove the gel from the cassette and place it in a staining tray.
-
Stain the gel with Coomassie blue for an appropriate amount of time, followed by destaining to visualize the protein bands.
-
-
Analysis:
-
Examine the gel for the presence of bands with a higher molecular weight than the monomeric PEGylated protein. These high-molecular-weight bands are indicative of covalent aggregates.
-
Visualization of PEGylation Chemistries
Understanding the chemistry of the PEGylation reaction is essential for troubleshooting. Different reactive groups on the PEG reagent target specific amino acid residues on the protein.
Caption: A diagram illustrating common PEGylation chemistries targeting amine and thiol groups on proteins.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. pH optimization for high-efficiency PEGylation of gold nanorods | springerprofessional.de [springerprofessional.de]
- 4. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. neb.com [neb.com]
- 14. neobiotechnologies.com [neobiotechnologies.com]
Validation & Comparative
A Head-to-Head Comparison: Thioether Bond Stability from Bromoacetamide and Maleimide Reactions
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the stability and efficacy of bioconjugates. Among the most common methods for thiol-specific modification, reactions involving bromoacetamides and maleimides to form thioether bonds are prevalent. This guide provides an objective, data-driven comparison of the stability of the thioether bonds formed from these two popular chemistries, offering insights to inform the selection of the optimal strategy for your research and development needs.
Executive Summary
The formation of a stable covalent bond between a biomolecule and a payload, such as a drug or a fluorescent probe, is paramount for the success of numerous applications, including the development of antibody-drug conjugates (ADCs). While both bromoacetamide and maleimide (B117702) reagents react with thiol groups to form thioether linkages, the resulting bonds exhibit significant differences in stability.
Experimental evidence consistently demonstrates that thioether bonds originating from the reaction of a thiol with a bromoacetamide group are significantly more stable than those formed with a maleimide group. Bromoacetamide-derived thioethers are generally considered irreversible and exhibit exceptional stability in plasma, minimizing premature payload release. In contrast, the thioether adducts formed from maleimide reactions are susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione. This can lead to deconjugation and potential off-target effects. While strategies exist to mitigate maleimide instability, the inherent stability of the bromoacetamide-thiol linkage presents a compelling advantage for applications requiring long-term in vivo stability.
Data Presentation: Quantitative Comparison of Thioether Bond Stability
The following tables summarize the quantitative data on the stability of thioether bonds formed from bromoacetamide and maleimide reactions.
| Reagent | Conjugate Type | Condition | Stability Metric | Observation | Reference |
| Bromoacetamide | α-bromoacetamide hexanoyl linker ADC | In vivo (mice) | No measurable systemic drug release | The thioether bond is highly stable with no significant release of the payload over an extended period. | [1] |
| Maleimide | Conventional Maleimide-based ADC | In human plasma | ~50% intact conjugate | Significant degradation of the conjugate is observed, primarily due to the retro-Michael reaction. | [2] |
| Maleimide | Maleimide-cysteine conjugate | In human plasma | Half-life (T1/2) = 4.3 hours | Demonstrates the susceptibility of the maleimide-thiol linkage to degradation in a biologically relevant environment. | [3] |
| Maleimide | N-alkyl maleimide MMAE ADC | In thiol-containing buffer and serum (37°C) | 35-67% deconjugation | Highlights the variability and potential for significant payload loss with traditional maleimide linkers. | [4] |
| N-aryl maleimides | Cysteine-linked ADCs | In thiol-containing buffer and serum (37°C) | <20% deconjugation | Shows that modifications to the maleimide structure can improve stability compared to traditional N-alkyl maleimides. | [4] |
| Hydrolyzed Maleimide | "Ring-opened" Maleimide ADC | In thiol-promoted deconjugation assay and plasma | <10% loss of linker-payload | Hydrolysis of the succinimide (B58015) ring significantly enhances the stability of the maleimide-thiol linkage. | [5] |
Reaction Mechanisms
The stability of the resulting thioether bond is intrinsically linked to the reaction mechanism through which it is formed.
Caption: Reaction mechanisms for thioether bond formation.
Experimental Protocols
Protocol 1: Direct Comparative Stability Assay of Bromoacetamide and Maleimide Conjugates
This protocol outlines a head-to-head comparison of the stability of protein conjugates prepared with bromoacetamide and maleimide reagents in the presence of a competing thiol.
Materials:
-
Protein with a free cysteine residue (e.g., a monoclonal antibody)
-
Bromoacetamide-functionalized payload
-
Maleimide-functionalized payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) solution (e.g., 10 mM in PBS)
-
Quenching solution (e.g., 5% trifluoroacetic acid in acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C4 or C18) and a UV or mass spectrometry (MS) detector
Procedure:
-
Conjugation:
-
Separately react the protein with a molar excess of the bromoacetamide-payload and the maleimide-payload in PBS at room temperature for 2 hours.
-
Purify both protein conjugates to remove unreacted payload and reagents using size-exclusion chromatography.
-
Characterize the drug-to-antibody ratio (DAR) of each conjugate.
-
-
Stability Assay:
-
Dilute each conjugate to a final concentration of 1 mg/mL in PBS, pH 7.4.
-
To initiate the stability study, add GSH to each conjugate solution to a final concentration of 5 mM.
-
Incubate the samples at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by adding an equal volume of the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC to separate the intact conjugate from the deconjugated payload and any thiol-exchange products.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the protein and a specific wavelength for the payload if it has a chromophore).
-
Integrate the peak areas corresponding to the intact conjugate.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact conjugate versus time for both the bromoacetamide and maleimide conjugates to directly compare their stability profiles.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of the conjugates in a more physiologically relevant matrix.
Materials:
-
Purified bromoacetamide and maleimide protein conjugates
-
Human or mouse plasma
-
PBS, pH 7.4
-
Incubator at 37°C
-
Analytical method to quantify the intact conjugate (e.g., ELISA, HPLC-MS)
Procedure:
-
Incubation:
-
Spike the purified conjugates into plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma samples.
-
Store the samples at -80°C until analysis.
-
-
Quantification of Intact Conjugate:
-
Thaw the plasma samples and analyze them using a validated method to quantify the concentration of the intact conjugate. An enzyme-linked immunosorbent assay (ELISA) that specifically captures the antibody and detects the payload is a common approach.
-
Alternatively, immunocapture followed by LC-MS can provide more detailed information on the nature of the degradation products.
-
-
Data Analysis:
-
Determine the concentration of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining relative to the initial concentration at time 0.
-
Compare the stability profiles of the bromoacetamide and maleimide conjugates in plasma.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the experimental workflow for the direct comparative stability assay described in Protocol 1.
Caption: Workflow for comparing bioconjugate stability.
Conclusion
The choice between bromoacetamide and maleimide chemistry for thiol conjugation should be guided by the specific requirements of the application. For bioconjugates intended for in vivo use where long-term stability is crucial, the irreversible and highly stable thioether bond formed by bromoacetamide presents a clear advantage. The potential for premature drug release from maleimide-based conjugates due to the reversibility of the Michael addition reaction is a significant liability that can impact both efficacy and safety.
While maleimide chemistry offers faster reaction kinetics, advancements in conjugation protocols and the development of more reactive haloacetamide reagents have narrowed this gap. Furthermore, strategies to enhance the stability of maleimide adducts, such as succinimide ring hydrolysis, add complexity to the manufacturing process. Ultimately, for researchers and drug developers prioritizing robust and stable bioconjugates, bromoacetamide chemistry represents a more reliable and straightforward approach to forming stable thioether linkages.
References
- 1. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Mass Spectrometry Analysis for Bromoacetamido-PEG8-t-butyl Acetate Conjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of mass spectrometry to confirm the successful conjugation of Bromoacetamido-PEG8-t-butyl acetate (B1210297) to thiol-containing molecules, such as cysteine residues in peptides and proteins. It offers a comparative perspective on alternative thiol-reactive PEGylation reagents and includes detailed experimental protocols and data presentation formats to aid in the design and execution of conjugation experiments.
Comparison of Thiol-Reactive PEGylation Reagents
The choice of a PEGylation reagent is critical for successful bioconjugation. Bromoacetamido-PEG8-t-butyl acetate offers a stable and specific method for modifying cysteine residues. Below is a comparison with a commonly used alternative, a maleimide-based PEGylation reagent.
| Feature | Bromoacetamido-PEG Reagent | Maleimide-PEG Reagent |
| Reaction Chemistry | Thiol-alkylation via nucleophilic substitution | Michael addition |
| Reaction pH | Optimal at pH 8.0-9.0[1][2] | Optimal at pH 6.5-7.5[][4] |
| Bond Stability | Forms a stable, irreversible thioether bond[][4][] | The resulting thioether-succinimide adduct can undergo a retro-Michael reaction, leading to potential instability[][] |
| Specificity | High specificity for thiol groups at optimal pH.[1][2] | Highly specific for thiols within the optimal pH range; reactivity with amines increases at higher pH.[] |
| Reaction Kinetics | Generally slower reaction rates compared to maleimides at neutral pH.[2] | Rapid reaction kinetics at physiological pH.[2] |
| Hydrolytic Stability | The bromoacetamide group is stable against hydrolysis. | The maleimide (B117702) ring is susceptible to hydrolysis, which can lead to unreactive byproducts.[] |
Experimental Protocols
This section details the methodologies for peptide conjugation with this compound and subsequent analysis by mass spectrometry.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide (e.g., a model peptide with a single cysteine residue)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.5
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
Desalting column (e.g., C18 spin column)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5 to 10-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2 hours.
-
Quenching: Add an excess of the Quenching Solution to stop the reaction by consuming any unreacted bromoacetamide reagent.
-
Purification: Remove excess reagents and byproducts by desalting the sample using a C18 spin column according to the manufacturer's instructions.
-
Sample Preparation for Mass Spectrometry: Elute the conjugated peptide in a solvent suitable for mass spectrometry analysis (e.g., 50% acetonitrile/0.1% formic acid).
Protocol 2: Mass Spectrometry Analysis of the Conjugated Peptide
Instrumentation:
-
An electrospray ionization (ESI) mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with a liquid chromatography (LC) system is recommended for accurate mass measurement and fragmentation analysis.[6][7]
LC-MS Method:
-
LC Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 30 minutes) to ensure separation of the conjugated peptide from any remaining unconjugated peptide.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: A range appropriate to detect the expected mass of the conjugated peptide (e.g., m/z 400-2000).
-
Data Acquisition: Acquire full scan MS data to determine the mass of the intact conjugated peptide. For further confirmation, perform tandem MS (MS/MS) on the precursor ion of the conjugated peptide to confirm the site of modification.[6]
-
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized for clear comparison.
Table 1: Mass Spectrometry Results of Peptide Conjugation
| Analyte | Expected Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Error (ppm) |
| Unconjugated Peptide | [Insert Calculated Mass] | [Insert Observed Mass] | [Calculate] |
| This compound Conjugated Peptide | [Insert Calculated Mass] | [Insert Observed Mass] | [Calculate] |
Mandatory Visualization
Caption: Experimental workflow for conjugation and mass spectrometry analysis.
Caption: Comparison of bromoacetamide and maleimide PEGylation reagents.
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. enovatia.com [enovatia.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to HPLC Methods for Purity Analysis of PEGylated Peptides
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can improve solubility, extend circulating half-life, and reduce immunogenicity. However, the PEGylation process often results in a heterogeneous mixture containing the desired PEGylated peptide, unreacted peptide, excess PEG reagent, and various positional isomers and multi-PEGylated species.[] Consequently, robust analytical methods are crucial for ensuring the purity, consistency, and safety of these biotherapeutics.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical techniques for characterizing these complex mixtures. This guide provides a comparative overview of the most common HPLC modes used for the purity analysis of PEGylated peptides, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in method selection and implementation.
Challenges in Analyzing PEGylated Peptides
The unique structure of PEGylated peptides presents several analytical challenges. The PEG moiety is typically polydisperse, meaning it has a distribution of molecular weights, which can lead to significant peak broadening in chromatographic separations.[2] Furthermore, the large, hydrophilic PEG chain can mask the physicochemical properties of the peptide, making separation from related impurities difficult. The presence of positional isomers, where PEG is attached to different sites on the peptide, adds another layer of complexity to the separation.[][3]
Overview of HPLC Separation Modes
Several HPLC modes can be employed to analyze the purity of PEGylated peptides, each exploiting different physicochemical properties of the molecules. The primary techniques include Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[][4]
A general workflow for the HPLC analysis of PEGylated peptides is outlined below.
Caption: General Workflow for HPLC Analysis of PEGylated Peptides.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is a powerful technique for separating PEGylated peptides from their unmodified counterparts and can often resolve positional isomers.[] The hydrophobicity of the peptide is the primary driver of retention, although the attached PEG chain can influence the interaction with the stationary phase.[2]
Key Considerations for RP-HPLC:
-
Stationary Phase: C4 and C18 columns are commonly used. C4 columns, being less hydrophobic, are often preferred for larger PEGylated proteins to prevent strong retention and improve recovery.[4]
-
Mobile Phase: Acetonitrile (ACN) or methanol (B129727) are typical organic modifiers, used in a gradient with water. Ion-pairing agents like trifluoroacetic acid (TFA) are essential for good peak shape.
-
Temperature: Elevated column temperatures (e.g., 60-90°C) can improve peak shape and recovery of PEGylated species.[4]
The following diagram illustrates the key factors influencing RP-HPLC separations of PEGylated peptides.
Caption: Factors influencing RP-HPLC separation of PEGylated peptides.
Comparative Data for RP-HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | PEGylated Insulin | PEGylated Protein (50 kDa) | PEGylated Peptides |
| Column | MAbPac RP | ACQUITY UPLC BEH300 C4, 1.7 µm | Jupiter C18, 5 µm, 300 Å |
| Mobile Phase A | 0.2% TFA in Water | 0.1% TFA in Water | 0.1% TFA, 2% ACN in Water |
| Mobile Phase B | 0.2% TFA in ACN | 0.1% TFA in ACN | 0.085% TFA in 90% ACN |
| Gradient | 5-60% B in 15 min | Not Specified | 20-65% B in 25 min |
| Flow Rate | 0.8 mL/min | Not Specified | 1.0 mL/min |
| Temperature | 80°C | 90°C[4] | 45°C[5] |
| Detection | UV & Charged Aerosol Detection (CAD)[6] | UV & Evaporative Light Scattering (ELSD)[4] | UV at 220 nm[5] |
| Reference | Thermo Fisher Scientific[6] | Waters Corporation[4] | Phenomenex[5] |
Detailed Experimental Protocol: RP-HPLC of PEGylated Insulin
This protocol is based on the method described by Thermo Fisher Scientific for monitoring peptide PEGylation.[6]
-
System: UHPLC system with UV/Vis and Charged Aerosol Detector.
-
Column: MAbPac RP, 4 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.2% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.2% (v/v) TFA in acetonitrile.
-
Column Temperature: 80°C.
-
Flow Rate: 0.8 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-16 min: 5-60% B (linear gradient)
-
16-17 min: 60-95% B
-
17-18 min: 95% B
-
18-19 min: 95-5% B
-
19-20 min: 5% B
-
-
Detection:
-
UV: 214 nm.
-
Charged Aerosol Detector (CAD).
-
-
Sample Preparation: Dilute the PEGylation reaction mixture in an appropriate solvent (e.g., Mobile Phase A) to a suitable concentration.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius (size) in solution. Since PEGylation significantly increases the hydrodynamic radius of a peptide, SEC is highly effective at separating PEGylated species from the smaller, unreacted peptide and low molecular weight reagents.[] It is also useful for quantifying aggregates.
Key Considerations for SEC:
-
Column Pore Size: The pore size of the stationary phase must be appropriate for the size range of the analytes. A combination of columns with different pore sizes can extend the separation range.
-
Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) buffer) is used. The composition should be optimized to prevent secondary interactions between the analyte and the stationary phase.
-
Flow Rate: SEC is typically performed at a lower flow rate to ensure equilibrium between the mobile and stationary phases.
Comparative Data for SEC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | PEGylated Protein (50 kDa) | PEGylated Lysozyme | Multimeric PEG-Protein Conjugate |
| Column | ACQUITY UPLC Protein BEH200 & BEH450 SEC, 1.7 µm | TSKgel G3000SWXL, 5 µm | TSKgel G4000SWXL, 8 µm |
| Mobile Phase | 200 mM Ammonium Formate, 5% ACN | 0.1 M Phosphate Buffer + 0.1 M Na2SO4, pH 6.7 | 100 mM Na-Phosphate, 300 mM Arginine, 10% IPA, pH 6.2 |
| Flow Rate | Not Specified | 1.0 mL/min | 0.5 mL/min |
| Temperature | Ambient | Ambient | Ambient |
| Detection | UV at 280 nm | UV at 280 nm[7] | UV at 280 nm[8] |
| Reference | Waters Corporation | Tosoh Bioscience[7] | LCGC International[8] |
Detailed Experimental Protocol: SEC of a PEGylated Protein
This protocol is based on a method for analyzing a generic 70 kDa protein and its PEGylated forms.[9]
-
System: HPLC system with UV detector.
-
Column: Zenix SEC-150 (3 µm, 150 Å, 7.8 x 300 mm).
-
Mobile Phase: 150 mM Phosphate Buffer, pH 7.0.
-
Column Temperature: Ambient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the protein samples to a concentration of 2.0 mg/mL in the mobile phase.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on differences in their net surface charge. The attachment of a neutral PEG chain can shield charged residues on the peptide surface, altering its overall charge and isoelectric point (pI).[] This change in charge allows for the separation of species with different degrees of PEGylation (e.g., mono-, di-PEGylated) and, in some cases, positional isomers, as the location of the PEG chain can differentially mask charged groups.[][3][10]
Key Considerations for IEX:
-
pH of Mobile Phase: The pH must be carefully selected to ensure the peptide has an appropriate net charge for binding to the ion-exchange resin (cation or anion exchanger).
-
Salt Gradient: Elution is typically achieved by increasing the salt concentration (e.g., NaCl) in the mobile phase, which disrupts the electrostatic interactions between the analyte and the stationary phase.
Comparative Data for IEX Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | PEGylated Lysozyme & RNase A | PEGylated Lysozyme | PEGylated Exenatide (B527673) |
| Column | ProPac WCX-10 (Weak Cation Exchange) | TSKgel SP-5PW(20) (Strong Cation Exchange) | HiTrap SP (Strong Cation Exchange) |
| Mobile Phase A | 20 mM MES, pH 5.6 | 20 mM Phosphate Buffer, pH 7.0 | Not Specified (pH 3.0) |
| Mobile Phase B | 20 mM MES, 0.5 M NaCl, pH 5.6 | 20 mM Phosphate Buffer, 1 M NaCl, pH 7.0 | Not Specified (Elution with NaCl) |
| Gradient | 0-100% B in 20 min | 0-25% B in 45 min | Step or Linear NaCl Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV at 214 nm | UV at 280 nm[7] | Not Specified |
| Reference | Thermo Fisher Scientific (Application Note 132)[3] | Tosoh Bioscience[7] | PubMed (doi: 10.1016/j.peptides.2016.07.020)[10] |
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on hydrophobicity, similar to RP-HPLC, but under non-denaturing aqueous conditions. High salt concentrations in the mobile phase promote the binding of hydrophobic regions of the peptide to the weakly hydrophobic stationary phase. Elution is achieved by decreasing the salt concentration. HIC can be a useful complementary technique to IEX and SEC.[] However, it may offer lower resolution compared to other methods.[]
Comparative Data for HIC Methods
| Parameter | Method 1 | Method 2 |
| Analyte | PEGylated HSA | PEGylated Lysozyme & rhFGF-1 |
| Column | Hydrophilized PVDF Membrane | HiTrap Phenyl FF |
| Binding Buffer | High concentration of a lyotropic salt | Potassium Phosphate Buffer with 1.5 M Ammonium Sulfate[11] |
| Elution Buffer | Decreasing salt concentration | Decreasing Ammonium Sulfate gradient |
| Principle | Salt induces a mildly hydrophobic form of PEG, allowing binding.[12] | Protein is immobilized, then PEGylated, or vice versa.[13] |
| Reference | PubMed (doi: 10.1002/elps.201300078)[12] | ResearchGate (doi: 10.1016/j.jconrel.2017.08.007)[13] |
Conclusion
The selection of an appropriate HPLC method for the purity analysis of PEGylated peptides depends on the specific analytical goal.
-
RP-HPLC is a high-resolution technique ideal for separating positional isomers and for peptide mapping to identify PEGylation sites.[14]
-
SEC is the preferred method for separating species based on size, such as distinguishing between mono-, di-, and non-PEGylated forms, and for detecting aggregates.
-
IEX is highly effective for separating based on the degree of PEGylation and can resolve positional isomers if they result in a change in surface charge.
-
HIC provides an orthogonal separation mechanism under non-denaturing conditions and can be a useful purification tool.
Often, a combination of these techniques is necessary for the comprehensive characterization of complex PEGylated peptide products.[15] The data and protocols presented in this guide offer a starting point for developing robust and reliable analytical methods to ensure the quality and consistency of these important biotherapeutics.
References
- 2. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chromatogram Detail [sigmaaldrich.com]
- 10. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, designed to hijack the cell's ubiquitin-proteasome system for the selective degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[4] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC.[2][4] Among the various types, polyethylene (B3416737) glycol (PEG) linkers are frequently used due to their hydrophilicity, which can enhance solubility and cell permeability.[5][6]
This guide provides a comparative analysis of how different PEG linker lengths affect PROTAC activity, supported by experimental data. It has become clear that the linker's length is not merely a spacer but a crucial determinant for the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[3][7] An optimal linker length is paramount; a linker that is too short may cause steric hindrance, while one that is too long can lead to reduced efficacy due to increased flexibility and non-productive binding.[2][3][8]
Data Presentation: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[5] The following table summarizes quantitative data from various studies, illustrating the impact of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Length (Atoms or PEG Units) | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |
| ERα | VHL | ~12 atoms (~3 PEG units) | ~50 | ~75 | MCF-7 | [9] |
| ERα | VHL | 16 atoms (~4 PEG units) | ~25 | ~90 | MCF-7 | [9][10] |
| BTK | CRBN | < 4 PEG units | Impaired Activity | Not Reported | Ramos | [9][11] |
| BTK | CRBN | ≥ 4 PEG units | 1 - 40 | Not Reported | Ramos | [9][11] |
| TBK1 | VHL/CRBN | < 12 atoms | No degradation | - | Not Reported | [8][11] |
| TBK1 | VHL/CRBN | 12 - 29 atoms | 3 - 292 | 76 - 96 | Not Reported | [11] |
| BRD4 | CRBN | 0 PEG units | < 500 | Not Reported | H661 | [9][11] |
| BRD4 | CRBN | 1-2 PEG units | > 5000 | Not Reported | H661 | [9][11] |
| BRD4 | CRBN | 4-5 PEG units | < 500 | Not Reported | H661 | [9][11] |
| CRBN | VHL | 9-atom alkyl chain | Concentration-dependent decrease | Not Reported | HEK293T | [11] |
| CRBN | VHL | 3 PEG units | Weak degradation | Not Reported | HEK293T | [11] |
Note: The data presented is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution.[9]
Analysis of Linker Length Impact
The compiled data reveals several key trends regarding the influence of PEG linker length on PROTAC activity:
-
Optimal Length is Target-Dependent : For the degradation of Estrogen Receptor α (ERα), a 16-atom linker was significantly more effective than a 12-atom linker, highlighting a specific optimal range for this system.[2][9][10] In contrast, for TANK-binding kinase 1 (TBK1), no degradation was observed with linkers shorter than 12 atoms, while robust degradation occurred with linkers between 12 and 29 atoms.[8][11]
-
Steric Hindrance with Short Linkers : Studies on Bruton's Tyrosine Kinase (BTK) degraders showed that PROTACs with fewer than 4 PEG units had impaired binding affinity for both BTK and the E3 ligase Cereblon (CRBN), likely due to steric hindrance that prevents stable ternary complex formation.[9][11]
-
Non-Linear Efficacy with Increasing Length : For BRD4 degradation, an interesting trend was observed where both short (0 PEG units) and long (4-5 PEG units) linkers were effective, while intermediate lengths (1-2 PEG units) showed reduced potency.[11] This underscores that the relationship between linker length and degradation efficacy is not always linear and must be determined empirically for each system.[3]
-
Composition Matters : Replacing a 9-atom alkyl chain with a 3-unit PEG linker resulted in weaker degradation of CRBN, suggesting that the atomic composition (e.g., the presence of oxygen atoms in PEG) can inhibit PROTAC activity in certain contexts.[11]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust and standardized experimental methods.[5] Below are detailed protocols for key experiments used to quantify protein degradation and cellular effects.
This is the most common method to semi-quantitatively measure the reduction in target protein levels following PROTAC treatment.[9]
-
Cell Culture and Treatment :
-
Plate cells (e.g., MCF-7 for ERα) in 6-well or 24-well plates and allow them to adhere overnight.[2]
-
Treat the cells with varying concentrations of the PROTACs with different linker lengths. Include a vehicle control (e.g., DMSO).[2][5]
-
Incubate the cells for a specified duration, typically 24 to 48 hours.[2]
-
-
Cell Lysis :
-
Protein Quantification :
-
Determine the total protein concentration in each lysate using a standard method like the BCA Protein Assay to ensure equal protein loading for all samples.[9]
-
-
SDS-PAGE and Western Blotting :
-
Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα). Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis :
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
-
This assay measures the cytotoxic effect of the PROTACs, which can be a downstream consequence of degrading an essential protein.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of concentrations of each PROTAC for a specified period (e.g., 72 hours).
-
Add a tetrazolium compound (e.g., MTS) to the wells. Viable cells will convert the MTS into a colored formazan (B1609692) product.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm).[3]
-
-
Analysis :
-
Subtract background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the results to calculate the IC50 (half-maximal inhibitory concentration), which represents the concentration at which 50% of cell growth is inhibited.[3]
-
Conclusion
The length of the PEG linker is a critical design parameter that profoundly influences PROTAC efficacy.[2][4] Experimental data consistently demonstrates that an optimal linker length, which is unique to each target protein and E3 ligase pair, is required for efficient ternary complex formation and subsequent protein degradation.[1][2] Linkers that are too short can introduce steric clashes, while those that are too long can suffer from entropic penalties, both leading to reduced potency.[3][8] Therefore, a systematic approach to linker design, involving the synthesis and evaluation of a range of linker lengths, is essential for the development of potent and selective PROTACs.[2] The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking PEGylation: A Comparative Guide to Validating Protein Modification Sites
The strategic attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern drug development, enhancing the pharmacokinetic and pharmacodynamic properties of biotherapeutics. However, pinpointing the exact location of PEG attachment is a critical analytical challenge. This guide provides a comprehensive comparison of the primary methodologies used to validate PEGylation sites, with a focus on peptide mapping by liquid chromatography-mass spectrometry (LC-MS), and discusses alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Edman degradation.
The Gold Standard: Peptide Mapping using LC-MS/MS
Peptide mapping is the most widely adopted method for identifying and validating PEGylation sites on a protein.[1] The fundamental principle involves the enzymatic digestion of both the PEGylated and the unmodified (native) protein into smaller peptide fragments. These fragments are then separated by liquid chromatography and analyzed by mass spectrometry. By comparing the peptide maps of the two samples, researchers can identify peptides that have been modified by PEGylation.
The workflow for peptide mapping of a PEGylated protein is a multi-step process that requires careful optimization to ensure accurate and reproducible results.
Experimental Workflow for Peptide Mapping
Detailed Experimental Protocol: Peptide Mapping of a PEGylated Protein
This protocol provides a general framework for the tryptic digestion and LC-MS/MS analysis of a PEGylated protein. Optimization of specific parameters may be required depending on the protein and PEG moiety.
1. Sample Preparation:
-
Prepare solutions of both the native and PEGylated protein at a concentration of approximately 1 mg/mL in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).
2. Denaturation, Reduction, and Alkylation:
-
To denature the protein, add a denaturing agent such as 8 M guanidine (B92328) hydrochloride or 0.1% RapiGest SF to the protein solutions.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 30-60 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
3. Enzymatic Digestion:
-
Dilute the denatured, reduced, and alkylated protein solutions with 50 mM ammonium bicarbonate to reduce the concentration of the denaturant (e.g., below 1 M for guanidine HCl).
-
Add sequencing-grade trypsin to the protein solutions at a trypsin-to-protein ratio of 1:20 to 1:50 (w/w).
-
Incubate the digestion mixture at 37°C for 4 to 18 hours. The bulky PEG moiety can sometimes hinder enzymatic digestion, so longer incubation times or the use of multiple proteases may be necessary.[2]
4. LC-MS/MS Analysis:
-
Quench the digestion reaction by adding formic acid to a final concentration of 0.1-1%.
-
Separate the resulting peptides using a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Parameters:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 3% to 43% Mobile Phase B over 90 minutes is a typical starting point.[3] The gradient may need to be optimized to achieve adequate separation of PEGylated peptides.
-
Flow Rate: 0.2-0.3 mL/min.
-
-
MS Parameters:
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Post-column addition of amines like triethylamine (B128534) (TEA) can help to reduce the charge state complexity of PEGylated peptides, leading to simpler and more interpretable mass spectra.[4]
-
5. Data Analysis:
-
Process the raw MS data using specialized software to identify the peptide sequences.
-
Compare the peptide maps of the native and PEGylated protein. Peptides present in the PEGylated sample but absent or significantly reduced in the native sample, and which exhibit a mass shift corresponding to the PEG moiety, are identified as PEGylated peptides.
-
The MS/MS fragmentation pattern of the PEGylated peptide confirms the amino acid sequence and the specific site of PEG attachment.
Alternative and Complementary Techniques
While peptide mapping is the workhorse for PEGylation site validation, other techniques offer unique advantages and can provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that can provide detailed structural information about proteins in solution. For PEGylation analysis, NMR can be used to determine the degree of PEGylation and, in some cases, identify the location of the PEG chains.[1]
Methodology:
-
1D proton (¹H) NMR spectra of the PEGylated protein are acquired. The large number of equivalent protons in the PEG backbone gives rise to a distinct and intense signal.[5]
-
By comparing the integral of the PEG signal to the integrals of specific, well-resolved protein signals, the average number of PEG chains per protein molecule can be quantified.[5]
-
2D NMR techniques, such as ¹H-¹⁵N HSQC, can be used to monitor chemical shift perturbations in the protein's backbone upon PEGylation. Residues at or near the PEGylation site will experience changes in their chemical environment, leading to shifts in their corresponding peaks in the HSQC spectrum. This allows for the mapping of the PEGylation site onto the protein's structure.
Sample Preparation for NMR:
-
Protein samples for NMR should be of high purity and concentration (typically 0.3-0.5 mM).[6]
-
The sample is typically dissolved in a buffer containing 90% H₂O and 10% D₂O for the deuterium (B1214612) lock.[7]
-
For larger proteins (>20 kDa), isotopic labeling (e.g., ¹⁵N, ¹³C) is often necessary to simplify the spectra and facilitate resonance assignment.[6]
Edman Degradation
Edman degradation is a classic method for N-terminal sequencing of proteins and peptides.[8] It is particularly useful for confirming N-terminal PEGylation, a common strategy for site-specific modification.
Methodology:
-
The protein sample is immobilized on a membrane (e.g., PVDF).
-
The N-terminal amino acid is chemically derivatized with phenyl isothiocyanate (PITC).
-
The derivatized amino acid is then selectively cleaved from the peptide chain under acidic conditions.
-
The released phenylthiohydantoin (PTH)-amino acid is identified by HPLC.
-
The cycle is repeated to sequence the subsequent amino acids.
-
If the N-terminus is PEGylated, the Edman degradation process will be blocked, and no PTH-amino acid will be detected in the first cycle, thus confirming N-terminal modification.
Quantitative Comparison of Methodologies
The choice of analytical technique for validating PEGylation sites depends on several factors, including the specific information required, the nature of the protein and PEG, and the available instrumentation. The following table provides a semi-quantitative comparison of the key performance metrics of each technique.
| Feature | Peptide Mapping (LC-MS/MS) | NMR Spectroscopy | Edman Degradation |
| Primary Information | Site-specific PEGylation, sequence confirmation | Degree of PEGylation, structural changes, site mapping | N-terminal sequence, confirmation of N-terminal PEGylation |
| Accuracy | High | High | High |
| Sensitivity | High (pmol to fmol) | Moderate to Low (nmol) | Moderate (pmol) |
| Precision | High | High | High |
| Sample Requirement | Low (µg) | High (mg) | Moderate (µg to mg) |
| Throughput | Moderate | Low | Low |
| Expertise Required | High | High | Moderate |
| Instrumentation Cost | High | Very High | Moderate |
| Limitations | Incomplete digestion, large PEG interference | Protein size limitations, requires high concentration | Only for N-terminus, blocked by modifications |
References
- 1. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. nmr-bio.com [nmr-bio.com]
- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Quantifying Protein PEGylation: A Comparative Analysis of Spectroscopic Methods
For researchers, scientists, and drug development professionals, accurately determining the degree of PEGylation is a critical step in the development of biotherapeutics. This guide provides a comprehensive comparison of key spectroscopic methods used for this purpose, offering objective insights into their performance, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals. It can improve drug solubility, increase stability, extend circulating half-life, and reduce immunogenicity. The extent of this modification, known as the degree of PEGylation, directly influences the biological activity and efficacy of the final product. Therefore, precise and reliable quantification is paramount. This guide focuses on five prominent spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Vis Spectroscopy, and Fluorescence Spectroscopy.
Comparative Analysis of Spectroscopic Methods
Each spectroscopic method offers a unique set of advantages and limitations for quantifying the degree of PEGylation. The choice of technique often depends on factors such as the nature of the PEGylated protein, the required level of detail, available instrumentation, and sample purity.
| Method | Principle | Sample Requirement | Sensitivity | Precision/Accuracy | Key Advantages | Key Limitations |
| ¹H NMR Spectroscopy | Direct quantification of PEG's methylene (B1212753) protons relative to a protein signal or an internal standard. | ~0.2–1 mg of purified bioconjugate.[1] | High (as low as 10 µg/mL in blood).[2] | High precision and accuracy.[1] | Direct, absolute quantification; minimal sample preparation; non-destructive.[1][3] | Lower throughput; requires high-field NMR spectrometer; potential for signal overlap with excipients. |
| Mass Spectrometry (MALDI-TOF) | Measures the mass difference between the native and PEGylated protein to determine the number of attached PEG chains. | Low (sub-picomole to picomole range). | High.[4][5] | High accuracy in mass determination.[4] | Provides molecular weight distribution of PEGylated species; high sensitivity.[4][6] | PEG polydispersity can complicate spectra; instrument cost is high; matrix interference is possible.[5] |
| FTIR Spectroscopy | Quantifies the characteristic C-O-C stretching vibration of the PEG backbone. | Can be performed on solid (pellets) or liquid samples. | Moderate. | Good, with low deviation compared to titration methods.[7] | "Reagent-free"; fast and accurate; applicable to a wide pH range.[7] | Lower sensitivity compared to MS and NMR; requires careful baseline correction and peak integration.[8] |
| UV-Vis Spectroscopy | Indirectly quantifies PEGylation by measuring the absorbance of a chromophore attached to the PEG chain or by colorimetric assays. | Varies depending on the assay and chromophore extinction coefficient. | Lower compared to fluorescence spectroscopy.[9] | Dependent on the specificity and stoichiometry of the labeling reaction or assay. | Widely available instrumentation; relatively inexpensive. | Often requires labeling with a chromophore; potential for interference from other absorbing species.[10] |
| Fluorescence Spectroscopy | Indirectly quantifies PEGylation by measuring the fluorescence of a tag attached to the PEG chain. | High (can detect nanomolar to picomolar concentrations).[9] | Very high.[9] | Dependent on the quantum yield of the fluorophore and labeling efficiency. | Extremely sensitive; wide dynamic range. | Requires labeling with a fluorophore, which may alter the protein's properties; potential for quenching effects.[10] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for each spectroscopic method.
Caption: General experimental workflows for quantifying protein PEGylation using various spectroscopic methods.
Detailed Experimental Protocols
Here, we provide more detailed methodologies for the key experiments discussed. These protocols are intended as a starting point and may require optimization for specific applications.
¹H NMR Spectroscopy Protocol[1]
-
Sample Preparation:
-
Weigh approximately 0.2–1 mg of the purified and lyophilized PEGylated protein into a microcentrifuge tube.
-
Add a precise volume (e.g., 500 µL) of deuterium (B1214612) oxide (D₂O) containing a known concentration of an internal standard (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Gently vortex to dissolve the sample completely.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Apply phasing and baseline correction.
-
Integrate the area of the characteristic PEG methylene proton signal (typically a sharp singlet around 3.6 ppm).
-
Integrate the area of a well-resolved signal from the protein (if available) or the internal standard.
-
Calculate the degree of PEGylation by comparing the integral of the PEG signal to the integral of the protein or internal standard signal, taking into account the number of protons each signal represents.
-
MALDI-TOF Mass Spectrometry Protocol[4][7][12]
-
Sample and Matrix Preparation:
-
Prepare a saturated matrix solution. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid) is commonly used. For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (HCCA) can be effective.[4][11]
-
Dissolve the PEGylated protein sample in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA) to a concentration of approximately 0.1 mg/mL.[11]
-
-
Target Spotting:
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto a MALDI target plate.
-
Allow the spot to air-dry completely at room temperature to allow for co-crystallization.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear, positive ion mode, which is generally suitable for large molecules.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks corresponding to the un-PEGylated protein and the protein with one or more PEG chains attached.
-
The mass difference between adjacent peaks in a series corresponds to the mass of a single PEG chain.
-
The average degree of PEGylation can be calculated from the weighted average of the peak intensities in the distribution.
-
FTIR Spectroscopy Protocol[8]
-
Sample Preparation:
-
For solid samples, the KBr pellet method can be used. Mix a small amount of the lyophilized PEGylated protein with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
For liquid samples or to avoid the KBr method, Attenuated Total Reflectance (ATR)-FTIR is a convenient alternative. Place a small amount of the sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Collect a sufficient number of scans to obtain a high-quality spectrum.
-
Record a background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal.
-
-
Data Processing and Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Perform baseline correction.
-
Identify and integrate the area of the characteristic C-O-C stretching peak of PEG, which is typically a strong, narrow band around 1089 cm⁻¹.[7]
-
To quantify the degree of PEGylation, a calibration curve can be created using standards with known PEG concentrations, or the ratio of the C-O-C peak area to a characteristic protein peak area (e.g., amide I or amide II) can be used.
-
UV-Vis Spectroscopy Protocol (Indirect Quantification)[11]
This protocol describes a general approach using a chromophore-labeled PEG.
-
Sample Preparation:
-
React the protein with a PEG that has a UV-Vis active label (chromophore) attached to its distal end.
-
Purify the PEGylated protein to remove any unreacted, labeled PEG.
-
Prepare a series of standards with known concentrations of the chromophore-labeled PEG.
-
-
Data Acquisition:
-
Measure the absorbance of the purified PEGylated protein solution at two wavelengths:
-
The wavelength of maximum absorbance for the protein (typically 280 nm).
-
The wavelength of maximum absorbance for the chromophore.
-
-
Measure the absorbance of the standard solutions at the chromophore's maximum absorbance wavelength.
-
-
Data Analysis:
-
Determine the protein concentration using the absorbance at 280 nm and the protein's extinction coefficient.
-
Create a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Use the standard curve to determine the concentration of the chromophore in the PEGylated protein sample.
-
Calculate the molar ratio of the chromophore (and thus PEG) to the protein to determine the degree of PEGylation.
-
An alternative colorimetric method is the Trinitrobenzene Sulfonic Acid (TNBS) Assay , which quantifies the number of unreacted primary amino groups (e.g., lysine (B10760008) residues) after PEGylation.[12][13]
-
Reaction:
-
React a known amount of the PEGylated protein with TNBS reagent in a bicarbonate buffer (pH 8.5) at 37°C for 2 hours.
-
The TNBS reacts with the remaining free primary amines to produce a colored product.
-
-
Measurement and Calculation:
-
Stop the reaction and measure the absorbance at 335 nm.[13]
-
A standard curve is generated using a compound with a known number of primary amines (e.g., an amino acid).
-
By comparing the absorbance of the PEGylated protein sample to the standard curve, the number of remaining free amines can be determined.
-
The degree of PEGylation is then calculated by subtracting the number of remaining amines from the total number of primary amines in the unmodified protein.
-
Fluorescence Spectroscopy Protocol (Indirect Quantification)[11]
This protocol outlines the use of a fluorescently labeled PEG.
-
Sample Preparation:
-
Conjugate the protein with a PEG that is tagged with a fluorescent dye (e.g., fluorescein, rhodamine).
-
Purify the PEGylated protein to remove any free fluorescently labeled PEG.
-
Prepare a series of standard solutions with known concentrations of the fluorescently labeled PEG.
-
-
Data Acquisition:
-
Excite the purified PEGylated protein solution at the excitation wavelength of the fluorophore and measure the emission intensity at the corresponding emission wavelength.
-
Measure the fluorescence intensity of the standard solutions under the same instrument settings.
-
-
Data Analysis:
-
Construct a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Use the standard curve to determine the concentration of the fluorescent PEG in the sample.
-
Determine the protein concentration using a separate method (e.g., UV-Vis at 280 nm).
-
Calculate the molar ratio of the fluorescent PEG to the protein to obtain the degree of PEGylation.
-
Logical Relationship Diagram
The selection of an appropriate spectroscopic method for PEGylation quantification is a multi-faceted decision. The following diagram illustrates the logical relationships between key considerations and the suitability of each technique.
Caption: A diagram illustrating the decision-making process for selecting a spectroscopic method for PEGylation quantification based on key experimental and practical considerations.
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. lbiosystems.co.kr [lbiosystems.co.kr]
- 6. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. researchgate.net [researchgate.net]
- 12. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of Bromoacetamido-PEG8-t-butyl Acetate: A Step-by-Step Guide
For Immediate Reference: Do not dispose of Bromoacetamido-PEG8-t-butyl acetate (B1210297) down the drain or in regular trash. This compound is classified as hazardous and requires disposal through an approved chemical waste management service.
This guide provides essential procedural information for the safe and compliant disposal of Bromoacetamido-PEG8-t-butyl acetate, a PROTAC linker used in advanced drug development and scientific research. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the SDS for the closely related compound, Bromoacetamido-PEG8-t-butyl ester, and established best practices for handling halogenated organic and acutely toxic chemical waste.
Immediate Safety and Hazard Profile
Based on data for a structurally similar compound, this compound should be handled as a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.
Quantitative Hazard Data (for Bromoacetamido-PEG8-t-butyl ester)
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[1] |
| Acute Aquatic Toxicity | H400 | Warning | Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | H410 | Warning | Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer to a certified waste disposal facility.
1. Waste Segregation:
-
Isolate Halogenated Waste: this compound contains bromine, classifying it as a halogenated organic compound. It must be collected in a dedicated waste container separate from non-halogenated organic waste[1][2].
-
Avoid Mixing: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents to prevent dangerous chemical reactions.
2. Waste Accumulation and Containment:
-
Select Appropriate Containers: Use a clean, leak-proof container made of a material compatible with the chemical (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting screw cap to prevent leaks and vapor release[2].
-
Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste[2]. This minimizes the release of vapors and prevents spills.
-
Work in a Ventilated Area: All handling and transfer of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
3. Waste Labeling:
-
Immediate and Clear Labeling: Label the waste container as soon as the first drop of waste is added[2].
-
Content Identification: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names, including "this compound"[2]. Do not use abbreviations or chemical formulas. Indicate the approximate concentration or volume of each component.
-
Hazard Identification: Clearly mark the relevant hazards on the label, such as "Toxic" and "Hazardous to the Aquatic Environment."
4. Storage Prior to Disposal:
-
Designated Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregated Storage: Ensure the stored waste is segregated from incompatible chemicals.
5. Final Disposal:
-
Engage a Certified Waste Disposal Service: The disposal of this chemical waste must be handled by a licensed and approved hazardous waste disposal company[1]. Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts for this service.
-
Request a Waste Pickup: Follow your institution's protocol to request a waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
-
Do Not Dispose via Drains or Trash: Under no circumstances should this compound or its containers be disposed of in the general trash or washed down the sink[3][4]. This is to prevent environmental contamination and potential harm to aquatic ecosystems[1].
-
Container Disposal: Empty containers that held this substance should be managed as hazardous waste and not triple-rinsed into the sewer system. They should be collected for disposal by the hazardous waste management service[3][5].
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
